Crude extracts and analog compounds like Celastrol introduce confounding variables in transcription studies. Triptolide (CAS 38748-32-2) is a high-purity (>98%) covalent inhibitor of the XPB subunit of TFIIH, enabling precise RNA polymerase II-mediated transcription inhibition. - IC50 in nanomolar range for XPB inhibition. - Eliminates off-target effects from co-occurring alkaloids. - Suitable for drug-resistant cancer models and cytokine signaling dissection. Reliable stock for immediate research use.
Triptolide (CAS 38748-32-2) is a diterpenoid triepoxide isolated from the plant *Tripterygium wilfordii*. It is recognized for its potent anti-inflammatory, immunosuppressive, and anti-proliferative activities, which stem from its function as a covalent inhibitor of the XPB subunit of the general transcription factor TFIIH. This specific mechanism, which results in the inhibition of RNA polymerase II-mediated transcription, distinguishes it from many other cytotoxic or anti-inflammatory agents and makes it a critical tool for studying transcriptional regulation in various disease models.
Substituting high-purity Triptolide with crude *Tripterygium wilfordii* extracts or other isolated compounds from the same source, such as Celastrol, is unsuitable for targeted research. Crude extracts contain a complex mixture of bioactive compounds, including tripdiolide and various alkaloids, which introduce confounding variables and prevent reproducible, mechanism-specific conclusions. Furthermore, co-occurring compounds like Celastrol exhibit entirely different mechanisms of action (e.g., Hsp90 inhibition) and potency profiles, making them improper substitutes for studies focused on TFIIH-mediated transcription inhibition. Water-soluble pro-drugs like Minnelide are designed for altered pharmacokinetics and require in-vivo activation, rendering them fundamentally different from the parent compound for direct cellular and biochemical assays.
Triptolide demonstrates potent anti-proliferative activity across numerous cancer cell lines, with IC50 values frequently in the low nanomolar range. For example, in studies with various cancer cell lines, IC50 values ranged from 7.00 to 123.86 nM. This is substantially more potent than its co-isolated natural product, Celastrol, which exhibited IC50 values in the micromolar range (1.53 to 6.44 µM) in the same study. The average IC50 across all 60 NCI cancer cell lines was found to be 12 nM.
| Evidence Dimension | Anti-proliferative Activity (IC50) |
| Target Compound Data | 7.00 - 123.86 nM (Triptolide) |
| Comparator Or Baseline | 1.53 - 6.44 µM (Celastrol) |
| Quantified Difference | Triptolide is approximately 100- to 200-fold more potent than Celastrol in these assays. |
| Conditions | In vitro cell proliferation assays (MTT) on various human cancer cell lines, 72h treatment. |
This high potency allows for the use of minimal concentrations in experiments, reducing the potential for off-target effects and conserving valuable material.
Triptolide exhibits poor aqueous solubility, measured at approximately 0.017 mg/mL (17 µg/mL) in water at pH 7.4. In contrast, it is readily soluble in organic solvents like DMSO, with reported solubilities of approximately 11 mg/mL or greater (up to 100 mM). This significant difference necessitates the use of a solvent like DMSO for preparing concentrated stock solutions. The development of water-soluble pro-drugs, which can achieve solubilities of over 60 mg/mL, underscores the handling limitations of the parent compound and the importance of proper solvent selection for experimental reproducibility.
| Evidence Dimension | Solubility |
| Target Compound Data | ~11 mg/mL in DMSO |
| Comparator Or Baseline | 0.017 mg/mL in aqueous buffer (pH 7.4) |
| Quantified Difference | Over 600-fold higher solubility in DMSO compared to aqueous buffer. |
| Conditions | Standard laboratory conditions (room temperature). |
Understanding this solubility differential is critical for procurement and experimental design, ensuring the compound is properly dissolved for stock solutions to prevent precipitation and maintain accurate concentrations in assays.
The primary mechanism of Triptolide is the covalent binding to and inhibition of the ATPase activity of the XPB subunit of transcription factor TFIIH. This action directly and specifically blocks RNA polymerase II-mediated transcription. This contrasts sharply with common anti-inflammatory benchmarks like Dexamethasone, which acts via the glucocorticoid receptor, and other natural products like Celastrol, which has multiple targets including HSP90 and NF-κB. While Triptolide shows stronger inhibition of G-CSF release compared to Dexamethasone, Dexamethasone is more effective against IL-6 and MIP-1β, demonstrating their distinct, non-interchangeable mechanistic profiles.
| Evidence Dimension | Primary Molecular Target |
| Target Compound Data | XPB subunit of TFIIH (covalent inhibition) |
| Comparator Or Baseline | Glucocorticoid Receptor (Dexamethasone); HSP90/NF-κB (Celastrol) |
| Quantified Difference | Qualitatively different and non-overlapping primary mechanisms of action. |
| Conditions | Biochemical and cellular assays. |
For researchers investigating transcription, using Triptolide provides a specific tool to probe TFIIH function, an outcome that cannot be achieved with mechanistically different compounds like Dexamethasone or Celastrol.
Triptolide's specific, covalent inhibition of the TFIIH subunit XPB makes it a precise tool for studying the role of general transcription in cancer cell proliferation and survival. Its high potency allows for effective inhibition at nanomolar concentrations, enabling studies on apoptosis induction and cell cycle arrest in models where transcriptional addiction is a key vulnerability.
Due to its ability to inhibit the transcription of key pro-inflammatory cytokines, Triptolide is well-suited for studies on inflammatory signaling pathways. It can be used to dissect the transcriptional regulation of cytokines and compare its effects to agents with different mechanisms, such as glucocorticoids.
Triptolide's unique mechanism of action can induce apoptosis in cancer cells that are resistant to conventional chemotherapeutic agents. It is therefore a valuable compound for research into synergistic drug combinations and for exploring strategies to re-sensitize drug-resistant cell lines by targeting the fundamental process of transcription.
Acute Toxic;Health Hazard